4-Amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide
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Overview
Description
4-Amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group, a cyclopropyl group, and a piperazine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as 1,3-diketones with guanidine derivatives under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbinol.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions using piperazine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with electrophiles to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
4-Amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficiency is a hallmark.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar structure with a phenyl group instead of a cyclopropyl group.
4-(2-(Piperazin-1-yl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-5-one): Contains a pyrano ring fused to the pyrimidine core.
Uniqueness
4-Amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C12H18N6O |
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Molecular Weight |
262.31 g/mol |
IUPAC Name |
4-amino-N-cyclopropyl-2-piperazin-1-ylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H18N6O/c13-10-9(11(19)16-8-1-2-8)7-15-12(17-10)18-5-3-14-4-6-18/h7-8,14H,1-6H2,(H,16,19)(H2,13,15,17) |
InChI Key |
LFLONLKMWMEGRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CN=C(N=C2N)N3CCNCC3 |
Origin of Product |
United States |
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